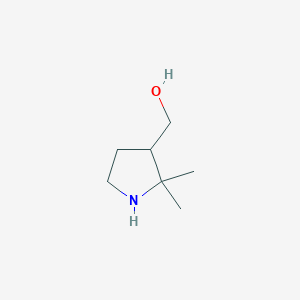

(2,2-Dimethylpyrrolidin-3-yl)methanol

描述

Historical Context and Significance within Pyrrolidine (B122466) Chemistry

The pyrrolidine nucleus is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. nih.gov Historically, the significance of pyrrolidine chemistry is deeply intertwined with the chemistry of the amino acid proline, which features this ring system. This natural abundance provided an early impetus for chemists to explore the synthesis and reactivity of pyrrolidine derivatives.

Over the decades, the utility of pyrrolidines has expanded dramatically. They are recognized as privileged scaffolds in medicinal chemistry, meaning they are frequently found in biologically active compounds. bldpharm.comnih.gov The pyrrolidine ring can provide a rigid three-dimensional structure that allows for precise orientation of substituents to interact with biological targets like enzymes and receptors. nih.govsmolecule.com

Furthermore, chiral pyrrolidine derivatives have become indispensable tools in asymmetric synthesis. bldpharm.comcymitquimica.com They are widely used as chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, and as chiral ligands for metal catalysts. google.com The development of substituted pyrrolidines, including those with gem-dimethyl groups, represents a strategic evolution in this field, aimed at fine-tuning the steric and electronic properties of these crucial synthetic tools.

| Feature of Pyrrolidine Ring | Significance in Chemistry |

| Scaffold Rigidity | Provides a defined 3D structure for orienting functional groups. |

| Chirality | Serves as a source of stereochemistry in asymmetric synthesis. |

| Nitrogen Atom | Acts as a hydrogen bond acceptor/donor and a site for functionalization. |

| Natural Occurrence | Found in essential biomolecules like proline and numerous alkaloids. |

Current Research Landscape and Emerging Trends Pertaining to the Chemical Compound

While published research focusing specifically on (2,2-Dimethylpyrrolidin-3-yl)methanol is limited, its structural motifs are featured in cutting-edge research, particularly in medicinal chemistry. The current landscape points to its role as a specialized chiral building block, where the gem-dimethyl group at the C2 position is of particular importance.

This substitution pattern is a key trend in modern drug design for several reasons:

Conformational Rigidity : The two methyl groups restrict the rotation around the C2-N bond, locking the pyrrolidine ring into a more defined conformation. This can lead to higher binding affinity and selectivity for a biological target.

Metabolic Stability : The gem-dimethyl group can act as a "metabolic shield," preventing enzymatic degradation (e.g., oxidation) at the adjacent C2 position, which can improve the pharmacokinetic profile of a drug candidate.

A pertinent example is the use of a structurally related compound, (S)-3-(5,5-dimethylpyrrolidin-3-yl)propan-1-ol, in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). google.com In this context, the dimethylated pyrrolidine core serves as a key component of a complex therapeutic agent, highlighting the pharmaceutical industry's interest in such scaffolds. The primary alcohol functional group in this compound provides a versatile handle for chemists to attach this valuable scaffold to a larger molecular framework through reactions like etherification, esterification, or substitution.

Table 1: Properties and Inferred Applications of this compound

| Property | Structural Feature | Potential Application |

|---|---|---|

| Chirality | Stereocenter at C3 | Asymmetric synthesis, development of stereoisomerically pure drugs. |

| Gem-Dimethyl Group | Two methyl groups at C2 | Enhancing metabolic stability and conformational rigidity in drug candidates. |

| Hydroxymethyl Group | Primary alcohol at C3 | Synthetic handle for further molecular elaboration and conjugation. |

| Pyrrolidine Scaffold | Saturated N-heterocycle | Core structure for bioactive molecules, ligand for catalysis. |

Academic Research Gaps and Future Directions for Investigation of the Chemical Compound

The sparse specific literature on this compound indicates that its full potential as a synthetic tool remains largely untapped. This presents several clear opportunities for future academic investigation.

Development of Synthetic Routes : A significant research gap is the lack of diverse and efficient stereoselective syntheses for this compound. Developing novel synthetic pathways to access both enantiomers of this compound in high purity would greatly enhance its accessibility and utility for the broader research community.

Exploration in Medicinal Chemistry : There is a substantial opportunity to systematically incorporate this building block into screening libraries for drug discovery. Its unique combination of features could be leveraged to develop novel therapeutics in areas such as neuroscience, oncology, and infectious diseases, where pyrrolidine scaffolds have historically proven fruitful.

Application in Asymmetric Catalysis : The potential of this compound and its derivatives as chiral ligands or organocatalysts is an unexplored frontier. The sterically demanding gem-dimethyl group could impart unique selectivity in catalytic transformations, leading to the development of new and powerful synthetic methods. Future studies could focus on synthesizing derivatives where the hydroxyl and amino groups coordinate to a metal center, creating a novel catalytic environment.

Structure

3D Structure

属性

IUPAC Name |

(2,2-dimethylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)6(5-9)3-4-8-7/h6,8-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITRWBSYCWXLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538745-87-7 | |

| Record name | (2,2-dimethylpyrrolidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylpyrrolidin 3 Yl Methanol and Its Derivatives

Enantioselective Synthesis of Chiral (2,2-Dimethylpyrrolidin-3-yl)methanol

Achieving high enantiomeric purity is often crucial for the biological application of chiral molecules. nih.gov Enantioselective synthesis of this compound involves methods that create the chiral center at the C3 position with a specific, predetermined stereochemistry.

Asymmetric Catalysis Approaches in Pyrrolidine (B122466) Ring Formation

Asymmetric catalysis is a powerful tool for constructing chiral molecules, where a small amount of a chiral catalyst directs the formation of a large quantity of an enantioenriched product. magtech.com.cn For the synthesis of chiral pyrrolidines, catalytic asymmetric [3+2] cycloaddition of azomethine ylides is a prominent strategy, as it can simultaneously form multiple stereocenters. researchgate.net

One approach involves the use of chiral catalysts, such as metal complexes with chiral ligands, to control the stereochemical outcome of the pyrrolidine ring formation. For instance, silver(I) or copper(I) salts combined with chiral phosphane ligands have been shown to catalyze the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, yielding highly functionalized pyrrolidines with excellent enantioselectivities (up to 98% ee). researchgate.net While not specifically demonstrated for this compound, these methods establish a viable pathway where a suitable precursor could be cyclized under asymmetric catalysis to form the chiral pyrrolidine ring.

Another catalytic enantioselective method involves an asymmetric allylic alkylation to set a stereogenic quaternary center, followed by a stereoretentive ring contraction to afford enantioenriched 2,2-disubstituted pyrrolidines. nih.gov This strategy has been successfully used to synthesize various carbamate-protected 2,2-disubstituted pyrrolidines, demonstrating a robust method for creating the challenging C2-quaternary center found in the target molecule. nih.gov

| Catalytic Strategy | Catalyst/Ligand Example | Key Transformation | Reported Enantioselectivity |

| Asymmetric [3+2] Cycloaddition | Ag(I) or Cu(I) with chiral amidophosphane ligands | Azomethine ylide + Dipolarophile | Up to 98% ee researchgate.net |

| Asymmetric Allylic Alkylation | Pd(OAc)₂ with (S)-(CF₃)₃-t-BuPHOX ligand | Formation of a stereogenic quaternary center | Up to 92% ee nih.gov |

Chiral Pool Strategies Utilizing Precursors to the Chemical Compound

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov Amino acids, such as L-proline or S-proline, are common chiral precursors for the synthesis of substituted pyrrolidines.

A well-established strategy involves the modification of the proline ring to introduce the desired substituents. For example, a process for preparing chiral pyrrolidin-2-yl-methanol derivatives starts from S-proline. google.com This process involves the formation of an intermediate Weinreb amide, which is then reacted with a Grignard reagent. Subsequent reduction of the resulting ketone yields the desired alcohol with controlled stereochemistry. google.comresearchgate.net

Adapting this to the target molecule would involve starting with a proline derivative that already contains or can be modified to include the 2,2-dimethyl substitution. The carboxyl group at the C5 position (in the proline precursor) would need to be transformed into the hydroxymethyl group at the C3 position of the target molecule, a transformation that would require significant synthetic manipulation, including potential ring-opening and re-closing strategies.

| Chiral Precursor | Key Intermediate | Key Reactions | Product Type |

| S-Proline | N-protected Weinreb amide | Grignard Addition, Ketone Reduction | Chiral (Pyrrolidin-2-yl)methanol Derivatives google.comresearchgate.net |

Diastereoselective Synthetic Routes Towards Stereoisomers of the Chemical Compound

When a molecule contains multiple stereocenters, diastereoselective reactions are employed to control the relative stereochemistry of these centers. For pyrrolidine synthesis, 1,3-dipolar cycloadditions of azomethine ylides are powerful for establishing the relative configuration of substituents on the newly formed ring. nih.gov

The diastereoselectivity of these reactions can be controlled by using a chiral dipole precursor or a chiral dipolarophile. nih.gov For instance, the use of N-tert-butanesulfinylimine as a chiral auxiliary on a 1-azadiene has been shown to direct the cycloaddition with an azomethine ylide to produce densely substituted pyrrolidines with high diastereoselectivity. nih.gov The chiral sulfinyl group effectively induces a specific absolute configuration in the final pyrrolidine product. nih.gov

Another approach involves the diastereoselective reduction of a ketone precursor. A synthesis of sterically demanding (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol (B129727) was achieved from L-proline via a stereospecific arylation followed by a complementary diastereoselective reduction of the intermediate α-amino ketone, yielding the product with high diastereoselectivity. researchgate.net This highlights how the reduction of a carbonyl group adjacent to an existing stereocenter can be influenced to produce a specific diastereomer.

Total Synthesis Approaches for the Core this compound Scaffold

Total synthesis involves the construction of a target molecule from simpler, often achiral, starting materials. These routes focus on the formation of the core heterocyclic structure and the subsequent installation of the required functional groups.

Cyclization Reactions for Pyrrolidine Ring Construction

The formation of the pyrrolidine ring is the cornerstone of any total synthesis. A variety of cyclization reactions are available for this purpose.

Intramolecular [3+2] Cycloaddition: An efficient protocol for synthesizing tricyclic pyrrolidinochromenes has been developed via an intramolecular 1,3-dipolar cycloaddition of azomethine ylides. This reaction constructs two rings and four contiguous stereocenters in a single, highly regio- and diastereoselective step. rsc.org A similar intramolecular strategy could be devised for the target molecule by tethering the dipole and dipolarophile components.

Rhodium(II)-Catalyzed Cyclization: Rhodium(II)-catalyzed reactions of α-diazoketo substituted compounds can be used to form cyclic systems. For example, the decomposition of a diazo-ketoamide can lead to an intramolecular cyclization to form a fused ring system containing a pyrrolidine moiety. researchgate.net

Ring Contraction: A novel method for synthesizing 2,2-disubstituted pyrrolidines involves the thermal "Spino" ring contraction of a chiral hydroxamic acid derived from a piperidine (B6355638) precursor. This reaction proceeds stereospecifically, transferring the stereochemistry from the starting material to the final pyrrolidine product. nih.gov

Functional Group Interconversions Leading to the Methanol Moiety

Once the substituted pyrrolidine ring is constructed, the final step is often the installation or unmasking of the methanol group at the C3 position. This typically involves the reduction of a corresponding carbonyl-containing functional group.

A common and effective method is the reduction of a carboxylic acid or its ester derivative. For example, a pyrrolidine-3-carboxylic acid ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation is a standard and high-yielding reaction in organic synthesis.

Alternatively, as described in a patent for related compounds, a ketone can be reduced to a secondary alcohol. google.com For the synthesis of this compound, a precursor such as 2,2-dimethylpyrrolidin-3-one (B13529943) could be reacted with a one-carbon nucleophile (e.g., via a Grignard or Wittig reaction) followed by hydroboration-oxidation or, if a C3-ester is available, direct reduction. The patent describes a hydrogenation step using a palladium on carbon catalyst to reduce a ketone to an alcohol, which is a versatile method applicable to many substrates. google.com

| Precursor Functional Group at C3 | Reagent(s) | Transformation |

| Carboxylic Acid Ester | Lithium Aluminum Hydride (LiAlH₄) | Reduction to Primary Alcohol |

| Ketone | Sodium Borohydride (NaBH₄) or Hydrogenation (e.g., H₂, Pd/C) | Reduction to Secondary Alcohol google.com |

| Weinreb Amide | Grignard Reagent, then Reducing Agent | Conversion to Ketone, then Reduction to Alcohol google.com |

Protecting Group Strategies in the Synthesis of the Chemical Compound

In the synthesis of pyrrolidine-containing molecules like this compound, protecting groups are indispensable tools. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. For the pyrrolidine nitrogen, the most commonly employed protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. whiterose.ac.ukmdpi.com

The Cbz group , on the other hand, is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. whiterose.ac.uk A key advantage of the Cbz group is its stability to acidic and basic conditions, while it can be selectively cleaved by catalytic hydrogenation, a method that often leaves other functional groups intact. whiterose.ac.uk The synthesis of various enantioenriched 2,2-disubstituted pyrrolidines has been accomplished using carbamate (B1207046) protecting groups, including Cbz, which proved useful for further derivatization of these compounds. nih.gov

The selection between Boc and Cbz often depends on the subsequent synthetic steps. If reactions involving acidic conditions are planned, the Cbz group would be a more suitable choice. Conversely, if hydrogenation is to be performed, the Boc group would be preferred. The strategic use of these protecting groups allows for the sequential functionalization of the pyrrolidine ring and its substituents.

Functionalization and Derivatization Reactions of this compound

The presence of a secondary amine and a primary hydroxyl group makes this compound a versatile scaffold for a variety of functionalization and derivatization reactions. These modifications can be targeted at the pyrrolidine nitrogen, the hydroxyl group, or the pyrrolidine ring itself.

N-Alkylation and N-Acylation of the Pyrrolidine Nitrogen

N-Alkylation of the pyrrolidine nitrogen introduces an alkyl group, which can significantly alter the compound's physical and biological properties. This reaction is typically achieved by treating the N-unprotected or N-deprotected pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

N-Acylation involves the introduction of an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This is commonly carried out using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. These N-acylated derivatives are often more stable and can serve as important intermediates in further synthetic transformations.

| Reaction Type | Reagent | Functional Group Introduced |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Alkyl Group (e.g., -CH₃) |

| N-Acylation | Acid Chloride (e.g., CH₃COCl) | Acyl Group (e.g., -COCH₃) |

Esterification and Etherification of the Hydroxyl Group

The primary hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification is commonly performed by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this transformation. masterorganicchemistry.com For instance, reaction with acetic acid would yield (2,2-dimethylpyrrolidin-3-yl)methyl acetate. Alternatively, using more reactive acylating agents like acetyl chloride in the presence of a base can lead to higher yields under milder conditions. nih.gov

Etherification , such as in the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.govrsc.org For example, treatment with sodium hydride followed by methyl iodide would produce the corresponding methyl ether.

| Reaction Type | Reagent | Functional Group Formed |

| Esterification | Carboxylic Acid/Acid Chloride | Ester (-OCOR) |

| Etherification | Alkyl Halide (after deprotonation) | Ether (-OR) |

Introduction of Heteroatom Substituents on the Pyrrolidine Ring

The introduction of heteroatoms, such as halogens or sulfur, onto the pyrrolidine ring can significantly influence the molecule's chemical reactivity and biological activity. Halogenated pyrrolidine derivatives can be synthesized through various methods, including the treatment of hydroxyl-substituted pyrrolidines with halogenating agents. For example, the hydroxyl group of this compound could be converted to a good leaving group (e.g., a tosylate) and then displaced by a halide ion. Alternatively, direct halogenation of the pyrrolidine ring can be achieved under specific conditions, although regioselectivity can be a challenge.

The incorporation of sulfur-containing functional groups can be achieved through various synthetic routes. For example, a hydroxyl-substituted pyrrolidine can be converted to a thiol via a two-step process involving conversion to a halide or sulfonate ester followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide.

Regioselective and Stereoselective Derivatization Strategies

Regioselective and stereoselective derivatization of this compound is crucial for the synthesis of specific stereoisomers with defined biological activities. The inherent chirality of the molecule, arising from the stereocenter at the C3 position, makes stereoselective reactions particularly important.

Regioselectivity in derivatization can be controlled by the judicious use of protecting groups. For example, protecting the pyrrolidine nitrogen with a Boc group allows for selective reactions at the hydroxyl group. Conversely, protecting the hydroxyl group (e.g., as a silyl (B83357) ether) would direct reactions towards the pyrrolidine nitrogen.

Stereoselectivity in derivatization often relies on the use of chiral catalysts or reagents that can differentiate between the enantiomers of the starting material or control the formation of a specific stereoisomer in the product. For instance, enzymatic resolutions can be employed to separate enantiomers of the starting material or its derivatives. Furthermore, the existing stereocenter at C3 can influence the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate-controlled stereoselectivity. The synthesis of densely substituted pyrrolidines with high stereocontrol has been achieved through methods like [3+2] cycloaddition reactions, demonstrating the feasibility of creating multiple stereogenic centers with high precision. nih.gov

Conformational Analysis and Stereochemical Impact of 2,2 Dimethylpyrrolidin 3 Yl Methanol

Theoretical Studies on Preferred Conformations of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve torsional strain. Theoretical and experimental studies have established that the ring predominantly adopts two main low-energy envelope (or "endo" and "exo") conformations. frontiersin.org In these arrangements, four of the ring atoms are roughly coplanar, while the fifth atom is out of the plane. The designation of the pucker depends on which atom is out of plane and its position relative to other substituents. For instance, in proline derivatives, the pucker is often described in relation to the carboxyl group. nih.gov

Quantum mechanical calculations have been employed to determine the relative stabilities of these conformers. For N-acylated proline derivatives, a Cγ-endo pucker is calculated to be more stable than the Cγ-exo state. frontiersin.org The energy difference between these forms can be significant, with calculations showing a difference of 1.2 kcal·mol⁻¹ in dimethyl sulfoxide (B87167) solution and 2.8 kcal·mol⁻¹ in the gas phase. frontiersin.org The puckering of the ring is a critical factor that controls the structural diversity of molecules containing this scaffold. frontiersin.org

These conformations are not static but are in dynamic equilibrium. The energy barrier between them is generally low, allowing for rapid interconversion at room temperature. The specific preferred conformation is a delicate balance of minimizing torsional strain and steric interactions between substituents.

| Conformation Type | Description | Relative Stability Factor |

|---|---|---|

| Envelope (Endo/Exo) | One atom is displaced from the plane of the other four. The direction of displacement (endo or exo) is defined relative to a key substituent. | Generally the most stable conformations. The specific endo vs. exo preference is highly dependent on substituents. |

| Twist | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | Often serves as a transition state between envelope forms. |

| Planar | All five ring atoms lie in the same plane. | High-energy state due to maximized torsional strain; generally not populated. |

Influence of the 2,2-Dimethyl Substitution on Ring Pucker and Flexibility

The introduction of a gem-dimethyl group at the C2 position, adjacent to the nitrogen atom, has a profound impact on the conformational landscape of the pyrrolidine ring in (2,2-Dimethylpyrrolidin-3-yl)methanol. Gem-dimethyl substitution is a common strategy in medicinal chemistry to introduce conformational rigidity and improve pharmacokinetic properties by blocking metabolic degradation. researchgate.netscienceopen.com This steric hindrance effect can alter molecular planarity and optimize the molecule's conformation for improved binding affinity to biological targets. scienceopen.com

This conformational restriction is often referred to as the Thorpe-Ingold effect. The presence of two bulky methyl groups at a single carbon atom decreases the internal bond angle and forces the substituents on adjacent atoms into more defined positions, thereby limiting the ring's flexibility. In the case of this compound, the gem-dimethyl group at C2 is expected to create significant steric hindrance.

To minimize this steric strain, the ring will likely adopt a pucker that directs the hydroxymethyl group at C3 and one of the C2-methyl groups into pseudo-equatorial positions. This is analogous to how bulky substituents in other cyclic systems, such as the tert-butyl group in 4-tert-butylprolines, strongly favor equatorial orientations to lock the ring into a specific pucker. nih.govresearchgate.net The steric demand of the 2,2-dimethyl group would likely disfavor conformations where the C3-hydroxymethyl group is pseudo-axial, as this would lead to significant 1,3-diaxial-like interactions. Consequently, the flexibility of the pyrrolidine ring is significantly reduced compared to an unsubstituted or monosubstituted ring.

| Structural Feature | Effect on Conformation | Predicted Outcome for this compound |

|---|---|---|

| Gem-dimethyl group at C2 | Increases steric bulk and restricts bond rotation (Thorpe-Ingold effect). | Reduced ring flexibility; a limited number of low-energy conformers are populated. |

| Steric Interaction | Repulsive interaction between the C2-methyl groups and the C3-hydroxymethyl substituent. | Favors a puckered conformation where the C3 substituent occupies a pseudo-equatorial position to maximize distance from the C2-methyls. |

| Ring Pucker | The ring is likely "locked" into a preferred envelope or twist conformation. | A C3-endo or C4-exo pucker might be favored to accommodate the bulky C2 and C3 substituents. |

Stereoelectronic Effects Governing Reactivity and Selectivity in Derivatives

Stereoelectronic effects, which involve the interaction of electron orbitals based on their spatial orientation, play a critical role in determining molecular stability, conformation, and reactivity. nih.gov In substituted pyrrolidines, effects such as hyperconjugation (the interaction of a filled bonding orbital with an adjacent empty anti-bonding orbital) and the anomeric effect can significantly influence conformational preferences. beilstein-journals.orgbeilstein-journals.org

For this compound, several key stereoelectronic interactions can be postulated. A significant interaction is the hyperconjugation involving the nitrogen lone pair (nN). The orientation of this lone pair relative to the anti-bonding orbitals (σ) of adjacent C-C or C-H bonds can stabilize certain conformations. For example, an nN → σC-C interaction can lower the energy of a specific ring pucker. Such interactions are known to be particularly important in modulating the energetics of isomers in related heterocyclic systems. researchgate.net

Furthermore, the presence of the hydroxyl group at C3 introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair. The feasibility of this interaction is highly dependent on the ring's conformation. A conformation that brings these two groups into proximity could be significantly stabilized, thereby influencing the reactivity of both the nitrogen (as a base or nucleophile) and the alcohol (as a nucleophile or leaving group in derivatives). The gauche effect, an attractive interaction between adjacent electron-withdrawing groups or between a lone pair and a polar bond, could also influence the preferred dihedral angle between the C3-substituent and the C2-substituents, further defining the molecule's conformational equilibrium. beilstein-journals.org These effects collectively govern the selectivity observed in reactions involving derivatives of this compound.

| Type of Effect | Interacting Orbitals | Potential Consequence |

|---|---|---|

| Hyperconjugation | nN → σ*C2-C3 | Stabilizes conformations where the nitrogen lone pair is anti-periplanar to the C2-C3 bond, influencing ring pucker. |

| Intramolecular Hydrogen Bonding | O-H···N | Stabilizes conformations that allow for a short distance between the hydroxyl proton and the nitrogen atom, potentially locking the side-chain orientation. |

| Gauche Effect | Interaction between N lone pair and C-O bond. | May favor a specific rotational conformer (rotamer) of the hydroxymethyl group relative to the ring. |

Chiroptical Properties of Enantiomerically Pure this compound

Chiroptical spectroscopy, which includes techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), provides information about the three-dimensional structure of chiral molecules. These properties are extremely sensitive to the molecule's conformation, as the interaction with polarized light depends on the spatial arrangement of atoms and chromophores.

Studies on similar chiral heterocyclic systems have shown that different ring conformations (e.g., those induced by placing a substituent in an axial versus an equatorial position) can lead to opposite signs in the CD spectra. nih.gov Given that the 2,2-dimethyl group strongly biases the conformational equilibrium of the pyrrolidine ring, it is expected that enantiopure this compound would exhibit a distinct and characteristic CD spectrum. Theoretical calculations could be used to predict the CD spectrum for each stable conformer, and by comparing the predicted spectrum with experimental data, the dominant solution-phase conformation could be determined.

| Property | Relationship to Molecular Structure | Hypothetical Example for (3S)-isomer |

|---|---|---|

| Optical Rotation [α]D | An empirical value dependent on the overall 3D structure and electronic properties. | A specific positive or negative value would be characteristic of the dominant conformer. |

| Circular Dichroism (CD) Sign | The sign of a Cotton effect is related to the chirality (helicity) of the electronic transition moment of a chromophore. | A conformation with a right-handed twist (P-helicity) in the N-C-C-O chromophore might produce a positive Cotton effect, while an M-helicity would produce a negative one. |

| CD Intensity | Depends on the magnitude of the electronic and magnetic transition moments. | A more rigid, locked conformation would likely lead to a more intense CD signal compared to a flexible molecule with multiple competing conformations. |

Applications of 2,2 Dimethylpyrrolidin 3 Yl Methanol As a Chiral Ligand in Asymmetric Catalysis

Design and Synthesis of Ligand Frameworks Incorporating the (2,2-Dimethylpyrrolidin-3-yl)methanol Moiety

There is a notable absence of published research detailing the design and synthesis of chiral ligand frameworks that specifically incorporate the this compound moiety. The synthesis of chiral ligands often commences from readily available chiral building blocks, such as amino acids like proline. These precursors are then elaborated through various synthetic steps to introduce desired coordinating atoms (e.g., phosphorus, nitrogen, sulfur) and to construct a rigid and sterically defined environment around a metal center. However, no such synthetic routes or ligand architectures originating from this compound have been reported in the peer-reviewed literature.

Coordination Chemistry of Transition Metal Complexes with this compound Derivatives

Consistent with the lack of synthesized ligands, there is no information available on the coordination chemistry of transition metal complexes derived from this compound.

Ligand-Metal Binding Interactions and Geometries

Without experimental or computational studies, any discussion of ligand-metal binding interactions and the resulting geometries of hypothetical complexes would be purely speculative. The coordination behavior of a ligand is influenced by a combination of electronic and steric factors, which for this particular scaffold, have not been investigated.

Influence of Ligand Structure on Catalyst Stability and Reactivity

The influence of the 2,2-dimethyl substitution on the pyrrolidine (B122466) ring is a key structural feature that would be expected to impact the stability and reactivity of any potential catalyst. Gem-dimethyl groups can induce specific conformational preferences and create a distinct steric environment. However, in the absence of any reported catalytic systems, the effect of this structural motif on catalyst performance remains unelucidated.

Enantioselective Transformations Catalyzed by this compound-Derived Systems

No published studies have reported the use of this compound-derived systems as catalysts in enantioselective transformations.

Asymmetric Hydrogenation Reactions

There are no available data, such as enantiomeric excess or turnover numbers, for asymmetric hydrogenation reactions catalyzed by complexes of ligands derived from this compound.

Asymmetric C-C Bond Forming Reactions

Similarly, the application of this compound-based chiral ligands in asymmetric carbon-carbon bond forming reactions, a cornerstone of modern synthetic chemistry, has not been documented in the scientific literature.

Research Findings on this compound in Asymmetric Catalysis

Following a comprehensive search of scientific literature and chemical databases for applications of the compound This compound as a chiral ligand in asymmetric catalysis, specifically focusing on enantioselective oxidation and reduction processes, no dedicated research findings, detailed studies, or data tables pertaining to its use in these contexts have been identified.

The performed searches for the use of "this compound" in enantioselective oxidation, enantioselective reduction, and broader asymmetric catalysis did not yield any scholarly articles detailing its efficacy, substrate scope, or providing data on enantiomeric excess (ee%) or yields. While the pyrrolidine scaffold is a well-established and privileged structure in the design of chiral ligands and organocatalysts for a wide array of asymmetric transformations, the specific derivative, this compound, does not appear to be a widely studied or reported catalyst or ligand in the available scientific literature for the requested applications.

Consequently, it is not possible to provide an article structured around the requested outline with "thorough, informative, and scientifically accurate content," as the foundational research data is absent from the public domain of scientific publications. The creation of data tables and detailed research findings is therefore unachievable.

It is important to note that the absence of published data does not definitively mean the compound is inactive or has never been synthesized, but rather that it has not been the subject of published research in the specific area of enantioselective oxidation and reduction catalysis.

2,2 Dimethylpyrrolidin 3 Yl Methanol As a Versatile Building Block in Complex Molecule Synthesis

Scaffold Design for the Construction of Pyrrolidine-Fused Heterocycles

The design of pyrrolidine-fused heterocycles is a prominent area in medicinal chemistry, as these structures often exhibit significant biological activity. The gem-dimethyl substitution at the C2 position of "(2,2-Dimethylpyrrolidin-3-yl)methanol" could offer unique steric and electronic properties to resulting fused systems. This substitution can influence the conformational rigidity of the molecule and potentially impact its binding affinity to biological targets. The hydroxyl group at the C3 position provides a convenient handle for further chemical transformations, allowing for the annulation of additional rings onto the pyrrolidine (B122466) core.

Despite these promising structural features, a thorough review of scientific literature did not yield specific examples or detailed research findings on the use of "this compound" as a scaffold for the construction of pyrrolidine-fused heterocycles. General methods for the synthesis of such fused systems are abundant, but none explicitly utilize this specific starting material.

Strategic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, efficient step. The bifunctional nature of "this compound", possessing both a secondary amine and a primary alcohol, makes it a theoretically attractive candidate for various MCRs. These functional groups could participate in reactions such as the Ugi or Passerini reactions, leading to the rapid generation of diverse molecular libraries.

However, a detailed search of academic databases and patent literature did not uncover any published research demonstrating the strategic use of "this compound" in multi-component reactions. While the principles of MCRs are well-documented, their specific application with this substrate remains unexplored in the available literature.

Role in the Synthesis of Natural Product Analogs and Bioactive Scaffolds (excluding human clinical data)

The pyrrolidine ring is a common motif in a wide range of natural products and bioactive compounds. The unique substitution pattern of "this compound" could be leveraged to create novel analogs of known natural products or to develop entirely new bioactive scaffolds. The gem-dimethyl group can serve as a non-polar, sterically demanding element, while the hydroxymethyl group allows for the introduction of various pharmacophoric features.

A comprehensive literature survey did not yield any specific instances of "this compound" being used in the synthesis of natural product analogs or other bioactive scaffolds. The potential of this compound in this area remains theoretical in the absence of published research.

Convergent and Divergent Synthetic Pathways Utilizing the Chemical Compound

Convergent and divergent synthetic strategies are essential for the efficient and flexible production of complex molecules. In a convergent approach, "this compound" could be elaborated into a key fragment that is later combined with other separately synthesized fragments. In a divergent strategy, the functional groups of this compound could be selectively manipulated to generate a library of related compounds from a common intermediate.

Despite the clear potential for "this compound" to be employed in both convergent and divergent synthetic pathways, no specific examples or detailed schemes have been reported in the scientific literature. The application of these powerful synthetic strategies to this particular building block has not been documented.

Investigation of Biological Interaction Mechanisms and Target Engagement of 2,2 Dimethylpyrrolidin 3 Yl Methanol Derivatives in Vitro and Computational Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Prediction

To identify potential biological targets for derivatives of (2,2-Dimethylpyrrolidin-3-yl)methanol, a comprehensive computational approach involving molecular docking and molecular dynamics (MD) simulations would be employed. This in silico strategy allows for the prediction of binding affinities and the stability of the ligand-target complexes.

Molecular docking simulations would be performed against a panel of therapeutically relevant proteins, such as kinases, proteases, and metabolic enzymes, where pyrrolidine (B122466) scaffolds have previously shown activity. The selection of targets would be guided by structural similarities to known inhibitors and the physicochemical properties of the this compound core. For instance, cyclin-dependent kinase 5 (Cdk5), implicated in neurodegenerative diseases, and Aurora A kinase, a target in oncology, could be considered. nih.govnih.gov

The docking protocol would involve preparing the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding site based on known co-crystallized ligands. The derivatives of this compound would then be docked into the active sites of these proteins. The binding affinity is typically estimated using scoring functions that calculate the free energy of binding (ΔG), with more negative values indicating a more favorable interaction.

Following the initial docking, promising ligand-protein complexes would be subjected to molecular dynamics simulations to assess their stability and dynamic behavior over time. These simulations, often run for nanoseconds, provide insights into the conformational changes of both the ligand and the protein upon binding. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be analyzed to determine the stability of the complex and the flexibility of individual residues. A stable complex would be characterized by a low and converging RMSD value over the simulation period. nih.gov

Table 1: Hypothetical Molecular Docking and MD Simulation Results for a this compound Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Stability (RMSD) |

| Cdk5/p25 | -8.5 | Lys33, Asp86, Gln132 | Stable (< 2.0 Å) |

| Aurora A Kinase | -7.9 | Leu210, Thr217, Arg220 | Stable (< 2.5 Å) |

| Mcl-1 | -9.2 | Arg263, Asp256, Met250 | Stable (< 1.8 Å) |

Structure-Based Design Principles for Targeted Derivatives

The insights gained from molecular docking and MD simulations would form the basis for the structure-based design of more potent and selective derivatives of this compound. The primary goal is to optimize the interactions between the ligand and the target protein by modifying the chemical structure of the parent compound.

Key design principles would include:

Scaffold Hopping and Functional Group Modification: The pyrrolidine ring serves as a versatile scaffold. Modifications to the substituents on the ring can significantly impact binding affinity and selectivity. For example, introducing hydrogen bond donors or acceptors at specific positions could enhance interactions with key residues in the binding pocket.

Exploring Hydrophobic Pockets: The dimethyl substitution on the pyrrolidine ring provides a hydrophobic character that can be exploited. Designing derivatives with additional hydrophobic moieties could lead to stronger binding in proteins with deep hydrophobic pockets.

Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents is crucial for biological activity. The synthesis of specific enantiomers or diastereomers would be guided by the three-dimensional structure of the target's binding site to ensure optimal geometric complementarity.

Conformational Locking: Introducing conformational constraints, such as additional ring systems, can reduce the entropic penalty upon binding, potentially leading to higher affinity. The inherent non-planar, puckered conformation of the pyrrolidine ring can be controlled by the choice of substituents. nih.gov

By iteratively applying these principles, a library of targeted derivatives can be designed and computationally evaluated before proceeding to chemical synthesis and in vitro testing.

In Vitro Assays for Protein/Enzyme Binding Affinity and Selectivity

To experimentally validate the computational predictions and quantify the binding affinity and selectivity of the synthesized this compound derivatives, a suite of in vitro biochemical and biophysical assays would be utilized.

Enzyme Inhibition Assays: For enzymatic targets, the inhibitory potency of the derivatives would be determined by measuring their half-maximal inhibitory concentration (IC50). For example, in the case of a kinase target, an assay could measure the reduction in the phosphorylation of a substrate in the presence of the inhibitor.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. This assay would provide data on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, offering a precise measure of binding affinity. nih.gov

Förster Resonance Energy Transfer (FRET): FRET-based assays are highly sensitive for detecting molecular proximity. A competitive binding assay could be designed where the derivative competes with a fluorescently labeled ligand for binding to the target protein. A decrease in the FRET signal would indicate displacement of the labeled ligand and thus, binding of the derivative. nih.gov

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is well-suited for high-throughput screening of protein-protein interactions. A competition assay format can be employed to identify derivatives that disrupt the interaction between a target protein and its binding partner. bpsbioscience.comrevvity.com

Selectivity would be assessed by testing the derivatives against a panel of related proteins or enzymes. A compound is considered selective if it exhibits significantly higher affinity for the intended target compared to off-targets.

Table 2: Hypothetical In Vitro Assay Data for a Lead this compound Derivative

| Assay Type | Target Protein | Result |

| Enzyme Inhibition | Cdk5/p25 | IC50 = 50 nM |

| SPR | Cdk5/p25 | KD = 25 nM |

| FRET | Cdk5/p25 | IC50 = 60 nM |

| AlphaLISA | Mcl-1/Bim | IC50 = 100 nM |

| Selectivity Panel | Cdk1, Cdk2 | > 10 µM |

Elucidation of Molecular Recognition Events and Binding Pockets

A detailed understanding of the molecular recognition events between the this compound derivatives and their biological targets is crucial for rational drug design. This involves identifying the specific interactions that contribute to the binding affinity and selectivity.

Computational analyses, such as the decomposition of binding free energy on a per-residue basis from MD simulations, can highlight the key amino acid residues involved in the interaction. These interactions typically include:

Hydrogen Bonds: The hydroxyl and amine groups of the this compound scaffold are potential hydrogen bond donors and acceptors. Docking studies would predict the formation of hydrogen bonds with polar residues in the binding pocket, such as serine, threonine, and the backbone carbonyls or amides of the protein.

Hydrophobic Interactions: The dimethyl groups and the aliphatic part of the pyrrolidine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Ionic Interactions: If the pyrrolidine nitrogen is protonated, it can form salt bridges with acidic residues such as aspartate or glutamate (B1630785) in the binding site.

The binding pocket itself is a three-dimensional cavity on the protein surface. Its shape, size, and chemical environment (hydrophobicity, charge distribution) determine which ligands can bind. For example, the ATP-binding site of kinases is a common target for inhibitors, and its features are well-characterized. nih.gov The computational models would be used to visualize how the derivatives fit into this pocket and which specific sub-pockets they occupy.

Exploration of Specific Biochemical Pathways Modulated by Derivatives

The binding of a this compound derivative to its target protein is expected to modulate a specific biochemical pathway. The mechanistic investigation at this level focuses on the downstream consequences of target engagement, without delving into clinical outcomes.

For example, if a derivative is found to be a potent and selective inhibitor of Cdk5/p25, its effect on the Cdk5 signaling pathway would be investigated. Cdk5 is known to phosphorylate a number of substrates, including tau protein. nih.gov Hyperphosphorylation of tau is a hallmark of Alzheimer's disease. Therefore, a mechanistic study would involve cell-based assays to determine if the inhibitor can reduce the levels of phosphorylated tau in a relevant cell model.

Similarly, if a derivative targets Mcl-1, an anti-apoptotic protein, its ability to induce apoptosis would be examined. This could be achieved by measuring the activation of caspases, key enzymes in the apoptotic pathway, in cancer cell lines that are dependent on Mcl-1 for survival.

The exploration of these pathways would provide a crucial link between the molecular interaction of the compound and its potential cellular effect, thereby validating the therapeutic hypothesis generated from the initial computational and in vitro studies.

Advanced Spectroscopic and Crystallographic Characterization of 2,2 Dimethylpyrrolidin 3 Yl Methanol and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of (2,2-Dimethylpyrrolidin-3-yl)methanol in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information on atom connectivity, the chemical environment of each nucleus, and the spatial proximity of atoms, which is crucial for assigning relative stereochemistry and analyzing conformational preferences of the pyrrolidine (B122466) ring.

The gem-dimethyl substitution at the C2 position significantly influences the conformational flexibility of the five-membered ring. The pyrrolidine ring typically adopts a non-planar, puckered conformation, commonly described as an envelope or twist form, to alleviate torsional strain. rsc.org For substituted pyrrolidines, two primary envelope conformations, with either the Cγ (C4) or Cβ (C3) atom out of the plane, are often considered. frontiersin.org The presence of the bulky gem-dimethyl group at C2 would likely favor a pucker at the adjacent C3 or C4 carbons.

The stereochemical relationship between the substituents is determined by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations. For instance, a large ³JHH value between H3 and one of the H4 protons might suggest a dihedral angle approaching 180°, characteristic of a trans-diaxial relationship in a specific puckered form. Conversely, NOE correlations between the hydroxymethyl protons at C3 and one of the C2-methyl groups would indicate their spatial closeness, aiding in the assignment of the relative configuration. In studies of similar pyrrolidine systems, NOE data has been instrumental in defining the conformation of the ring and the orientation of its substituents. nih.govnih.gov

Hypothetical ¹H and ¹³C NMR Data for this compound

The following table represents plausible NMR data, illustrating the expected chemical shifts and coupling constants used for structural analysis. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 1.85 | br s | - |

| C2 | - | - | 68.5 |

| C2-CH₃ (a) | 1.10 | s | 25.4 |

| C2-CH₃ (b) | 1.15 | s | 28.1 |

| C3-H | 2.15 | ddd, J = 8.5, 6.0, 4.5 | 55.2 |

| C4-H₂ | 1.70-1.85 | m | 24.0 |

| C5-H₂ | 2.90-3.10 | m | 48.9 |

| CH₂OH | 3.65 | dd, J = 11.0, 6.0 | 65.7 |

| 3.75 | dd, J = 11.0, 4.5 | ||

| CH₂OH | 2.50 | t, J = 5.5 | - |

Note: The data in this table is hypothetical and for illustrative purposes.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute configuration and detailed solid-state structure of a chiral molecule. purechemistry.org The technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. For chiral molecules like this compound, crystallizing as a single enantiomer allows for the determination of its absolute stereochemistry, typically by analyzing anomalous dispersion effects (Flack parameter). mdpi.com

The solid-state structure is heavily influenced by intermolecular forces, particularly hydrogen bonding. In the case of this compound, the presence of both a hydroxyl (-OH) group and a secondary amine (N-H) group provides hydrogen bond donors and acceptors. It is anticipated that these functional groups would participate in an extensive network of intermolecular hydrogen bonds, such as O-H···N or N-H···O interactions, which dictate the packing of the molecules in the crystal. Such interactions are commonly observed in the crystal structures of related amino alcohols and pyridine (B92270) derivatives. nih.govresearchgate.net The conformation of the pyrrolidine ring in the solid state can be precisely determined and compared with the preferred conformation observed in solution by NMR.

Plausible Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90 |

| Z | 4 |

| Key Bond Length (C3-C(H₂OH)) | 1.53 Å |

| Key Bond Angle (C2-C3-C4) | 104.5° |

| H-Bond (O-H···N) distance | 2.85 Å |

Note: The data in this table is hypothetical, based on typical values for similar organic molecules, and serves as an example.

Mass Spectrometry Techniques for Structural Elucidation of Complex Derivatives

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

Under ESI conditions, the compound is expected to readily form a protonated molecule, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing structural insights. Common fragmentation pathways for pyrrolidine-containing compounds include cleavage of the bonds alpha to the nitrogen atom. nih.govlibretexts.org For the title compound, this would lead to characteristic losses.

In EI-MS, the molecular ion (M⁺·) is often observed, and the fragmentation pattern is typically more extensive. Key fragmentation pathways would likely include:

α-cleavage: The most favorable cleavage is adjacent to the nitrogen atom, leading to the loss of a methyl radical (·CH₃) from the C2 position or cleavage of the C2-C3 bond.

Loss of the hydroxymethyl group: Cleavage of the C3-CH₂OH bond would result in a fragment corresponding to the loss of 31 Da (·CH₂OH).

Ring opening: Subsequent fragmentation of the pyrrolidine ring can occur, leading to a series of smaller charged fragments.

The fragmentation patterns observed in substituted cathinones containing a pyrrolidine moiety often show the formation of a characteristic 1-benzylidenepyrrolidinium ion or related iminium ions. researchgate.net A similar tendency to form stable iminium ions via α-cleavage would be expected for this compound.

Predicted Key Mass Fragments for this compound (MW: 143.23)

| m/z Value | Ion Formula | Proposed Fragmentation Pathway |

| 144 | [C₈H₁₈NO]⁺ | Protonated molecule [M+H]⁺ (ESI) |

| 143 | [C₈H₁₇NO]⁺· | Molecular ion (EI) |

| 128 | [C₇H₁₄NO]⁺ | Loss of ·CH₃ from molecular ion |

| 112 | [C₇H₁₄N]⁺ | Loss of ·CH₂OH from molecular ion |

| 98 | [C₆H₁₂N]⁺ | α-cleavage at C2-C3, loss of C₂H₅O |

| 70 | [C₄H₈N]⁺ | Fragment containing the pyrrolidinium (B1226570) nitrogen |

Note: This table presents predicted fragmentation data based on established principles of mass spectrometry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. doi.org These two methods are complementary; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.

For this compound, the key functional groups are the hydroxyl (-OH), the secondary amine (-NH-), and the aliphatic C-H bonds within the pyrrolidine ring and methyl groups.

O-H and N-H Stretching: The O-H and N-H stretching vibrations are expected to appear as broad bands in the IR spectrum in the region of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded species. In dilute solution, sharper, free O-H and N-H bands may be observed at higher wavenumbers.

C-H Stretching: The aliphatic C-H stretching vibrations from the CH, CH₂, and CH₃ groups will appear in the 2850-3000 cm⁻¹ region. nih.gov

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-O stretching, C-N stretching, C-H bending, and various pyrrolidine ring deformation modes. nih.gov The C-O stretching vibration is expected around 1050 cm⁻¹. Raman spectroscopy can be particularly useful for observing symmetric vibrations and skeletal modes of the pyrrolidine ring, which may be weak in the IR spectrum. researchgate.net

Analysis of the vibrational spectra of related compounds, such as (R)-(+)-2-Pyrrolidinemethanol, has shown characteristic bands for N-H and O-H stretching, as well as distinct peaks in the fingerprint region corresponding to ring modes. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | IR Activity | Raman Activity |

| 3350 | O-H stretch (H-bonded) | Strong, broad | Medium |

| 3310 | N-H stretch (H-bonded) | Medium, broad | Weak |

| 2965-2985 | C-H stretch (asymmetric, CH₃) | Strong | Strong |

| 2870-2890 | C-H stretch (symmetric, CH₃/CH₂) | Strong | Strong |

| 1450-1470 | C-H bend (scissoring) | Medium | Medium |

| 1365-1385 | C-H bend (gem-dimethyl) | Medium | Medium |

| ~1150 | C-N stretch | Medium | Weak |

| ~1050 | C-O stretch (primary alcohol) | Strong | Medium |

| 800-950 | Pyrrolidine ring modes | Medium | Strong |

Note: The data in this table is representative and based on established group frequencies.

Computational Chemistry and Theoretical Modeling of 2,2 Dimethylpyrrolidin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2,2-Dimethylpyrrolidin-3-yl)methanol, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, often in conjunction with various basis sets (e.g., 6-31G*, cc-pVTZ), would be utilized to determine its electronic structure.

These calculations can predict a variety of molecular properties, including:

Optimized Geometry: The three-dimensional arrangement of atoms with the lowest potential energy.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

Electron Density Distribution: Mapping of electron density to identify electron-rich and electron-deficient regions of the molecule.

Table 8.1.1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G Level of Theory*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.3 D |

| Total Energy | -482.5 Hartrees |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. For this compound, DFT calculations could be employed to investigate various potential reactions, such as its synthesis or degradation pathways.

Key applications of DFT in this context would include:

Mapping Potential Energy Surfaces: Identifying reactants, products, intermediates, and transition states along a reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for potential reactions, which provides insight into reaction kinetics.

Characterizing Transition State Structures: Elucidating the geometry of the high-energy transition state to understand the mechanism of bond formation and breakage.

Table 8.2.1: Hypothetical DFT-Calculated Activation Energies for a Proposed Oxidation Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Hydroxyl Oxidation | TS1 | 15.2 |

| Ring Opening | TS2 | 25.8 |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Due to the flexibility of the pyrrolidine (B122466) ring and the rotatable hydroxymethyl group, this compound can exist in multiple conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools to explore these conformational landscapes.

Molecular Mechanics (MM): Utilizes classical force fields (e.g., AMBER, CHARMM) to rapidly calculate the potential energy of different conformations. A systematic conformational search can identify low-energy conformers.

Molecular Dynamics (MD): Simulates the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations.

Table 8.3.1: Hypothetical Relative Energies of Low-Energy Conformers of this compound from MM Simulations

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.00 | 45 |

| 2 | 180 | 0.85 | 30 |

| 3 | -60 | 1.20 | 25 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Research Tools

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. If this compound were part of a library of compounds being tested for a specific biological target, QSAR could be a valuable tool.

The process would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for a set of analogues of this compound with known biological activities.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent research tools.

Table 8.4.1: Hypothetical Descriptors Used in a QSAR Model for a Series of Pyrrolidin-3-yl-methanol Analogs

| Descriptor | Description | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| Molar Refractivity | Molecular Volume/Polarizability | Negative |

| HOMO Energy | Electron-donating ability | Positive |

常见问题

Q. What are the established synthetic routes for (2,2-dimethylpyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination or alkylation of pyrrolidine derivatives. For example, sodium borohydride-mediated reduction of intermediates like 2,2-dimethylpyrrolidin-3-one in methanol can yield the alcohol . Reaction pH, temperature, and solvent choice (e.g., methanol vs. ethanol) significantly affect enantiomeric purity and yield. Acidic conditions may promote ring-opening side reactions, necessitating careful pH monitoring .

Q. What purification and characterization methods are recommended for this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard purification methods . Characterization via -NMR can confirm stereochemistry: the methyl groups at C2 appear as singlets (~1.2 ppm), while the hydroxymethyl proton at C3 resonates as a multiplet (~3.5–4.0 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 129.1 (CHNO) .

Q. How does the stereochemistry of this compound impact its reactivity?

The cis or trans configuration of the dimethyl groups at C2 influences steric hindrance. For instance, cis-substituted derivatives exhibit reduced nucleophilicity at the hydroxymethyl group due to steric shielding, affecting subsequent functionalization (e.g., oxidation to ketones) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) can control stereochemistry during key steps like reductive amination. For example, using (R)-BINAP with a rhodium catalyst in hydrogenation reactions achieves >90% enantiomeric excess .

Q. How can computational modeling optimize reaction pathways for this compound?

Density Functional Theory (DFT) simulations predict transition-state energies for steps like ring closure or oxidation. For instance, modeling the activation energy of NaBH-mediated reduction identifies optimal solvent polarity (methanol vs. THF) to minimize byproducts .

Q. What catalytic applications exist for this compound derivatives?

Triazole-functionalized derivatives (e.g., (2,5-di(pyridin-2-yl)pyrrolidin-3-yl)methanol) act as ligands in transition-metal catalysis. These complexes enhance selectivity in C–C coupling reactions, as evidenced by improved turnover numbers (TONs) in Heck reactions .

Q. How does the compound interact with biological targets, and what mechanisms underpin its bioactivity?

Molecular docking studies suggest the hydroxymethyl group forms hydrogen bonds with enzyme active sites (e.g., cytochrome P450). In vitro assays reveal inhibitory effects on CYP3A4 (IC ~15 μM), likely via competitive binding to the heme domain .

Methodological Challenges and Data Analysis

Q. How can contradictions in stability data across studies be resolved?

Stability varies with storage conditions: the compound degrades under UV light (t <24 hrs) but remains stable in inert atmospheres at −20°C for >6 months. Conflicting reports often arise from differences in analytical methods (e.g., HPLC vs. NMR for purity assessment) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

Use a modular synthesis approach to systematically vary substituents (e.g., replacing methyl groups with ethyl or halogens). Pair this with high-throughput screening (HTS) against target proteins (e.g., kinases) to correlate structural features (e.g., logP) with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。